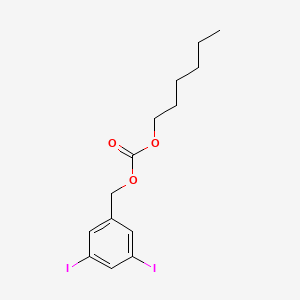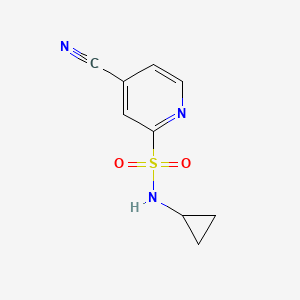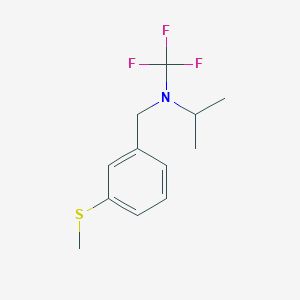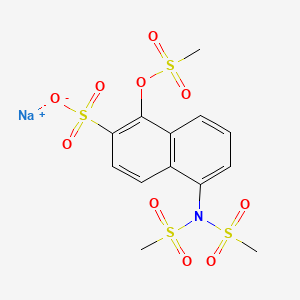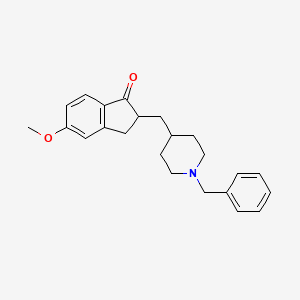
2-(1-Benzyl-piperidin-4-ylmethyl)-5-methoxy-indan-1-one; hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine is a compound known for its potent acetylcholinesterase inhibitory activity. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine involves several key steps. One common method starts with the reaction of 1,2,3,6-tetrahydropyridine derivative with 5,6-dimethoxy-1-indanone to form an intermediate. This intermediate is then reduced to produce the final compound . The reaction conditions typically involve the use of strong bases such as lithium diisopropylamide (LDA) and catalytic reduction using palladium on carbon in tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route to increase yield and purity. This includes the use of novel starting compounds and reaction conditions that minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indanone moiety.
Reduction: Reduction reactions are used in the synthesis of the compound.
Substitution: Substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like LDA, reducing agents such as palladium on carbon, and solvents like tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the indanone moiety .
Applications De Recherche Scientifique
1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a model compound in the study of acetylcholinesterase inhibitors.
Biology: The compound is studied for its effects on acetylcholine levels in the brain.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The primary mechanism of action of 1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine is its inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer’s disease . The compound shows a selective affinity for acetylcholinesterase over butyrylcholinesterase, making it a potent and specific inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine: This compound is a close analogue with similar acetylcholinesterase inhibitory activity.
1-benzyl-4-[(2-isoindolin-2-ylethyl)piperidine: Another analogue with potent activity.
Uniqueness
1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine is unique due to its specific structure, which provides a high affinity for acetylcholinesterase and a longer duration of action compared to other inhibitors . This makes it a promising candidate for further development as a therapeutic agent for neurodegenerative diseases.
Propriétés
Numéro CAS |
120014-08-6 |
|---|---|
Formule moléculaire |
C23H27NO2 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
2-[(1-benzylpiperidin-4-yl)methyl]-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C23H27NO2/c1-26-21-7-8-22-19(15-21)14-20(23(22)25)13-17-9-11-24(12-10-17)16-18-5-3-2-4-6-18/h2-8,15,17,20H,9-14,16H2,1H3 |
Clé InChI |
JTEWUJTVAGRGLE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(C2)CC3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



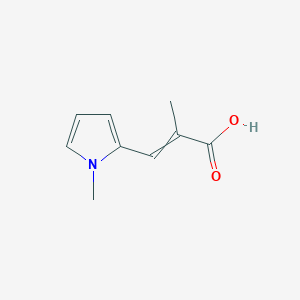
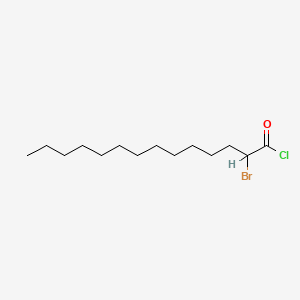

![Benzo[b]thiophene-2,3-dione, 2-oxime](/img/structure/B13947187.png)
![1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13947190.png)

![7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13947200.png)
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13947206.png)
![5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947211.png)
